2-(2-Fluoropyridin-3-yl)ethanesulfonamide
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Overview
Description
2-(2-Fluoropyridin-3-yl)ethanesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.22.
Preparation Methods
The synthesis of 2-(2-Fluoropyridin-3-yl)ethanesulfonamide typically involves the reaction of 2-fluoropyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
2-(2-Fluoropyridin-3-yl)ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-(2-Fluoropyridin-3-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying the function of the μ-opioid receptor.
Medicine: It is investigated for its potential therapeutic effects in pain management and addiction treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
2-(2-Fluoropyridin-3-yl)ethanesulfonamide exerts its effects by binding to the μ-opioid receptor, a G protein-coupled receptor involved in pain perception and reward pathways. By antagonizing this receptor, it inhibits the effects of endogenous opioids and opioid drugs, thereby modulating pain and addictive behaviors.
Comparison with Similar Compounds
Similar compounds to 2-(2-Fluoropyridin-3-yl)ethanesulfonamide include:
2-(2-Chloropyridin-3-yl)ethanesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-Bromopyridin-3-yl)ethanesulfonamide: Similar structure but with a bromine atom instead of fluorine.
2-(2-Iodopyridin-3-yl)ethanesulfonamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in its selective antagonism of the μ-opioid receptor, which makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRRXVUPSEPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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